Hydroxyaluminum Bis(2-ethylhexanoate)

Description

The exact mass of the compound Hydroxyaluminum Bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroxyaluminum Bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyaluminum Bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

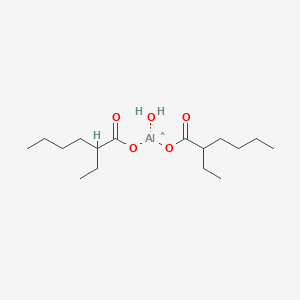

2D Structure

Properties

InChI |

InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUJTDLODZCJIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Al]OC(=O)C(CC)CCCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014886 | |

| Record name | Bis(2-ethylhexanoato)hydroxyaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [TCI America MSDS] | |

| Record name | Hydroxyaluminium bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30745-55-2 | |

| Record name | Hydroxyaluminum bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030745552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, bis(2-ethylhexanoato-.kappa.O)hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexanoato)hydroxyaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyaluminium bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Physicochemical Characterization:

Structural Elucidation: A systematic investigation using advanced analytical techniques is crucial. This could include single-crystal X-ray diffraction if suitable crystals can be obtained, as well as advanced NMR spectroscopy (e.g., 27Al NMR), mass spectrometry, and small-angle X-ray scattering (SAXS) to probe its solution-state structure and degree of aggregation.

Standardization of Properties: A concerted effort to establish standardized data for its physicochemical properties is needed. This involves systematic studies of its solubility in various organic solvents under controlled conditions and reconciling the different reported molecular weights.

In Depth Mechanistic Investigations:

Catalysis: Detailed kinetic and computational studies are required to map the reaction pathways and transition states involved in its catalytic cycles, particularly in silicone chemistry.

Gelling and Rheology: Research focusing on the supramolecular chemistry of gel formation is needed. This would involve studying the interactions between the compound's oligomers and the hydrocarbon solvent molecules to build a predictive model of its rheological effects.

Expansion into New Materials and Applications:

Precursor Chemistry: There is significant potential in exploring its use as a precursor for mixed-metal oxide materials with novel electronic, magnetic, or catalytic properties. This can be achieved by combining it with other metal carboxylates in controlled synthesis processes like sol-gel or thermal decomposition.

Biomedical Applications: Moving beyond speculation, research should focus on its potential as a drug delivery vehicle or as a component in biocompatible polymers. nih.gov Investigating the interactions of its nanoparticle derivatives with biological systems would be a critical first step.

Environmental Remediation: Quantitative studies on its efficacy in binding and removing specific heavy metal ions or other pollutants from contaminated water and soil are needed. biofuranchem.com Understanding the stability and long-term fate of the resulting metal complexes would be essential for practical application.

Interactive Data Table: Key Properties of Hydroxyaluminum Bis(2-ethylhexanoate)

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₁₆H₃₁AlO₅ | chembk.com |

| Molecular Weight | ~330.4 g/mol | chembk.com |

| Appearance | White to off-white powder or crystal | wits.ac.za |

| Solubility | Moderately soluble in hydrocarbon solvents like benzene (B151609) and gasoline; insoluble in water. | wikipedia.org |

| Key Spectroscopic Data (FTIR) | Carboxylate (C=O) stretch: ~1550–1650 cm⁻¹; Hydroxyl (Al–OH) stretch present. | |

| Primary Synthesis Route | Reaction of aluminum hydroxide (B78521) with 2-ethylhexanoic acid. |

Interactive Data Table: Summary of Research Focus Areas

| Research Area | Key Findings | Knowledge Gaps | Future Directions |

| Catalysis | Acts as a Lewis acid catalyst for silicone polymerization. | Detailed kinetic and mechanistic data are limited. | In-depth mechanistic studies; exploring catalytic activity in other organic transformations. |

| Materials Science | Precursor for γ-alumina nanoparticles; 2-ethylhexanoate (B8288628) ligand acts as a capping agent. researchgate.net | The scope for creating mixed-metal oxides is largely unexplored. | Synthesis of novel mixed-metal nanomaterials; development of controlled synthesis methods (e.g., flow chemistry). |

| Industrial Applications | Gelling agent for hydrocarbons; additive in coatings and adhesives. biofuranchem.com | The precise mechanism of gelation is not fully understood. | Rheological studies to model viscosity modification; optimizing formulations for specific applications. |

| Structural Chemistry | Nominally Al(OH)(O₂CCHEt(CH₂)₃CH₃)₂. wikipedia.org | Not a homogeneous compound; structural ambiguity exists. wikipedia.org | Advanced analytical characterization (NMR, X-ray scattering) to determine oligomeric structures. |

| Emerging Fields | Potential applications in environmental remediation and pharmaceuticals mentioned. numberanalytics.combiofuranchem.com | Lack of specific studies and quantitative data. | Focused research on efficacy for heavy metal removal; investigation of biocompatibility and drug delivery potential. |

Rheological Investigations and Viscosity Modulation by Hydroxyaluminum Bis 2 Ethylhexanoate

Rheological Characterization of Hydrocarbon Fluids Modified by Hydroxyaluminum Bis(2-ethylhexanoate)

The addition of Hydroxyaluminum Bis(2-ethylhexanoate) to hydrocarbon fluids fundamentally alters their flow behavior, transforming them from low-viscosity liquids into structured gels. This rheological modification is central to its industrial applications.

Shear-Thinning Behavior and Viscosity Profiles under Varied Conditions

Gels formulated with Hydroxyaluminum Bis(2-ethylhexanoate) in hydrocarbon bases, such as diesel or other oils, typically exhibit pronounced shear-thinning behavior. This non-Newtonian characteristic means that the fluid's viscosity decreases as the applied shear rate increases. At rest or under low shear conditions, the gel maintains a high viscosity, which is crucial for suspending particles. However, when subjected to high shear, such as during pumping through pipes (B44673) or into fractures, the viscosity drops, reducing friction and enabling easier transport.

Table 1: Illustrative Viscosity Profile of a Hydrocarbon Gel under Varying Shear Rates This table is a representative example of shear-thinning behavior in a gelled hydrocarbon system and is not based on specific experimental data for Hydroxyaluminum Bis(2-ethylhexanoate) due to its absence in the searched literature.

| Shear Rate (s⁻¹) | Apparent Viscosity (cP) |

|---|---|

| 0.1 | 10000 |

| 1 | 5000 |

| 10 | 1000 |

| 100 | 300 |

| 500 | 150 |

Comparative Rheology with Alternative Gelling Agents

In the realm of fracturing fluids, Hydroxyaluminum Bis(2-ethylhexanoate) and other aluminum-based systems are often compared with more traditional gelling agents like guar (B607891) gum and its derivatives, as well as other crosslinking systems such as those based on borate (B1201080) and zirconium.

Aluminum-crosslinked gels generally exhibit superior thermal stability compared to borate-crosslinked systems. nih.gov Borate crosslinkers are often limited by temperature, with their effectiveness diminishing at temperatures above 140°C. In contrast, aluminum-based crosslinkers can maintain gel stability at higher temperatures, making them suitable for deeper, hotter well applications. scispace.com

Zirconium-based crosslinkers are also used for high-temperature applications and can offer delayed crosslinking, which is beneficial for reducing frictional pressure during fluid injection. nih.govgoogle.com While direct comparative data is sparse, the choice between aluminum, borate, and zirconium systems often depends on the specific requirements of the application, including temperature, pH, and desired crosslinking kinetics. nih.govgoogle.com

Table 2: Qualitative Comparison of Gelling Agent Systems

| Gelling System | Primary Advantage | Primary Limitation |

|---|---|---|

| Hydroxyaluminum Bis(2-ethylhexanoate) | Good thermal stability | Can be sensitive to water content |

| Borate Crosslinked Guar | Cost-effective and reversible crosslinking | Limited thermal stability |

| Zirconium Crosslinked Guar | High thermal stability and delayed crosslinking | Can be more expensive |

Mechanisms of Rheological Modification and Gelation

The transformation of a hydrocarbon fluid into a gel by Hydroxyaluminum Bis(2-ethylhexanoate) is a complex process involving molecular self-assembly and network formation.

Entanglement and Cross-Linking Dynamics in Gelled Systems

Historically, the gelation mechanism of aluminum soaps in hydrocarbons was thought to involve the formation of long, linear polymeric chains of aluminum molecules with the fatty acid chains extending outwards. However, more recent research suggests a different model. High-resolution electron microscopy and rheology measurements indicate that aluminum soaps, likely including Hydroxyaluminum Bis(2-ethylhexanoate), form nano-sized spherical micelles in the oil. researchgate.netnih.gov These micelles then aggregate to form a three-dimensional network that entraps the hydrocarbon solvent, leading to the formation of a gel. researchgate.netnih.gov

The strength and stability of this gel network are dependent on the interactions between the aggregated micelles. The long hydrocarbon tails of the 2-ethylhexanoate (B8288628) groups contribute to the formation of a highly fractal network structure. researchgate.net The initial penetration of the hydrocarbon solvent into the solid soap structure is a critical step, which can be influenced by temperature and the mobility of the soap's hydrocarbon chains. scispace.com

Influence of Activators on Gel Formation and Stability

The gelation process of Hydroxyaluminum Bis(2-ethylhexanoate) in hydrocarbons can be significantly influenced by the presence of activators. These substances can accelerate the gelation process and enhance the final properties of the gel. While a wide range of compounds can act as activators, their primary role is to facilitate the dispersion and interaction of the aluminum soap molecules.

One class of activators includes surface-active agents, such as non-ionic surfactants. google.com These can help to overcome the hydrophilic nature of any aluminum hydroxide (B78521) that may be present as an impurity, thereby improving the access of the hydrocarbon solvent to the aluminum soap and promoting gelation. google.com Cosolvents like isopropanol (B130326) may also be used in conjunction with these activators to ensure mutual solubility. google.com

Another potential class of activators are Lewis acids. While specific studies on Hydroxyaluminum Bis(2-ethylhexanoate) are not available, in organometallic catalysis, Lewis acids are known to interact with metal complexes and can influence reaction rates and pathways. researchgate.net It is plausible that Lewis acids could interact with the hydroxyl group of the aluminum soap, promoting the association of the soap molecules and the formation of the gel network. Difunctional and trifunctional carboxylic acids have also been patented as activators to control gel time in hydrocarbon gelling systems. researchgate.net

Applications in Enhanced Oil Recovery and Fracturing Fluid Technology

The unique rheological properties of gels formed with Hydroxyaluminum Bis(2-ethylhexanoate) make them highly valuable in the oil and gas sector, particularly in hydraulic fracturing and enhanced oil recovery (EOR).

In hydraulic fracturing, the primary role of the gelled fluid is to create and propagate fractures within the reservoir rock and to transport proppant (sand or ceramic beads) into these fractures. The high viscosity of the gel at low shear rates allows it to effectively carry the proppant, while its shear-thinning nature reduces pumping pressures. researchgate.net The thermal stability of aluminum-crosslinked gels is a significant advantage in high-temperature reservoirs. scispace.com

In enhanced oil recovery, particularly for conformance control, polymer gels are used to block high-permeability zones in a reservoir, diverting the flow of injected fluids into less permeable, oil-bearing zones. nih.govmdpi.comdoaj.org Aluminum-crosslinked polymer gels, such as those based on polyacrylamide (PAM), have been investigated for these applications. nih.govresearchgate.net Colloidal dispersion gels (CDGs) using aluminum citrate (B86180) as a crosslinker have been successfully applied in numerous field projects for in-depth reservoir treatments. nih.govacs.org The ability of these gels to reduce the permeability of treated zones helps to improve the sweep efficiency of waterfloods or other EOR processes. nih.gov

Proppant Transport Efficiency in Hydraulic Fracturing Systems

In hydraulic fracturing, the effective placement of proppant (such as sand or ceramic beads) into the created fractures is paramount for maintaining fracture conductivity and ensuring well productivity. This requires the fracturing fluid to have sufficient viscosity to suspend and carry the proppant deep into the formation without premature settling. Gelled hydrocarbon fluids are often used for this purpose, and Hydroxyaluminum bis(2-ethylhexanoate) serves as a key gelling agent. google.com

When added to a hydrocarbon-based fluid, the compound helps create a gel with a viscosity adequate for particle suspension and transport. google.com The thickening power is significant, with studies on analogous aluminum soaps demonstrating that they can increase the viscosity of hydrocarbon solvents by several orders of magnitude. onepetro.org Research into the rheological behavior of aluminum soaps in hydrocarbon solvents like squalane (B1681988) reveals that their linear viscoelastic properties are remarkably similar to those of entangled polymer melts, which accounts for their effectiveness in suspending particles. researchgate.netkglmeridian.com

The gelling process can be controlled through the use of activators, such as difunctional and trifunctional carboxylic acids, which are critical for achieving rapid gelation in oil field operations. google.com This allows for the gel time to be adjusted, with some formulations forming a stable gel in under five minutes, which is essential for both continuous and batch mixing processes on-site. google.com Once the fracturing operation is complete and the proppant is in place, the gel's viscosity can be reduced by chemical breakers to facilitate the fluid's removal from the formation. google.com

Table 1: Factors Influencing Proppant Transport with Aluminum Soap Gellants

| Factor | Description | Relevance to Hydroxyaluminum Bis(2-ethylhexanoate) | Source |

|---|---|---|---|

| Gellant Concentration | The amount of gelling agent added to the hydrocarbon fluid. | Higher concentrations lead to the formation of more extensive nanoparticle networks, resulting in higher viscosity gels capable of suspending higher concentrations of proppant. | researchgate.net, google.com |

| Activator Presence | Addition of chemicals like dimer-trimer fatty acids. | Crucial for controlling the rate of gelation. Enables rapid viscosity development (e.g., < 5 minutes) required for field operations. | google.com |

| Carrier Fluid Type | The specific hydrocarbon liquid being gelled (e.g., diesel, kerosene). | The compound is effective in a range of normally liquid hydrocarbons, including petroleum distillates like gasoline and jet fuel. | google.com |

| Shear Conditions | Mechanical forces applied during mixing and pumping. | The gel structure must be stable enough to withstand shear forces during pumping without significant degradation to maintain proppant-carrying capacity. | researchgate.net |

Mobility Control in Supercritical Carbon Dioxide for Oil Recovery

Enhanced Oil Recovery (EOR) methods often involve injecting supercritical carbon dioxide (CO2) into reservoirs to reduce oil viscosity and improve recovery. biolinscientific.com A major challenge in CO2-EOR is the low viscosity of CO2, which can lead to poor sweep efficiency due to a phenomenon known as "viscous fingering," where the CO2 bypasses large areas of oil. onepetro.org Increasing the viscosity of the injected fluid is therefore critical for mobility control.

Preliminary research has investigated the potential of hydroxyaluminum disoaps, specifically including hydroxyaluminum bis(2-ethylhexanoate), as thickening agents for fluids used in miscible gas EOR. onepetro.org Studies have shown that these compounds can effectively increase the viscosity of light alkanes such as propane, pentane, and hexane (B92381), which are often used to enrich gas mixtures for miscible floods. onepetro.org The thickening mechanism involves the formation of extremely high molecular weight, rod-like micelles that can increase the solution's viscosity by several orders of magnitude. onepetro.org

However, a significant challenge is that these aluminum disoaps are insoluble in pure, dense carbon dioxide. onepetro.org This limits their direct application as a CO2 thickener. Their potential utility lies in their ability to thicken hydrocarbon miscible gas mixtures. onepetro.org Research has also explored the use of cosolvents, like carboxylic acids or alcohols, to improve the solubility of these thickeners in light alkanes and potentially enhance their solubility in dense CO2, although this remains an area of ongoing evaluation. onepetro.org These thickeners are also noted to be water-insoluble, which is advantageous as it would limit their loss into the crude oil phase during the recovery process. onepetro.org

Table 2: Application Profile for Hydroxyaluminum Bis(2-ethylhexanoate) in Gas Flooding

| Application Area | Performance and Limitations | Research Findings | Source |

|---|---|---|---|

| Light Alkane Flooding | Effective at increasing the viscosity of propane, pentane, and hexane in dilute concentrations. | Forms high molecular weight, rod-like micelles that can increase viscosity by several orders of magnitude. | onepetro.org |

| Supercritical CO2 Flooding | Insoluble in pure, dense CO2 at 293K. | Cannot be used as a direct thickener for pure CO2 streams. | onepetro.org |

| Hydrocarbon-Miscible Gas Flooding | May serve as an effective thickener for mixed gas floods where light alkanes are present. | The presence of alkanes provides a medium in which the compound can dissolve and build viscosity. | onepetro.org |

| Solubility Enhancement | Cosolvents (e.g., alcohols, carboxylic acids) can increase solubility in light alkanes. | The effect of cosolvents on enhancing solubility in dense CO2 is under investigation. | onepetro.org |

Pipeline Transport Applications for Viscosity Enhancement

The pipeline transport of slurries—mixtures of solid particles suspended in a liquid—is a cost-effective method for moving large quantities of materials like mineral concentrates, coal, and waste rock over long distances. researchgate.netascelibrary.comfrontiersin.org A key operational challenge in slurry transport is preventing the solid particles from settling out of the liquid carrier, which can lead to blockages, increased pressure drop, and inefficient flow. acs.org This is often managed by modifying the rheology of the carrier fluid, increasing its viscosity to ensure the solids remain suspended.

Hydroxyaluminum bis(2-ethylhexanoate) and related aluminum soaps are utilized as viscosity modifiers and gelling agents in hydrocarbon-based slurries. researchgate.netgoogle.com Their ability to form robust gel networks in organic liquids makes them effective for suspending solid particles during transport. researchgate.netkglmeridian.com This application is analogous to proppant transport in fracturing fluids. By creating a yield stress and increasing the viscosity of the hydrocarbon carrier, the gelling agent minimizes particle settling even at low flow velocities or during shutdowns. youtube.com

For example, basic aluminum 2-ethylhexanoate has been used to gel various petroleum distillates, such as gasoline and jet fuel, demonstrating its versatility in different hydrocarbon media. google.com The concentration of the gelling agent can be adjusted to achieve the desired gel consistency, typically ranging from 2% to 8% by weight, depending on the specific requirements of the slurry and pipeline conditions. google.com This allows for the reliable and economic transport of materials that would otherwise be difficult to move in a pipeline. researchgate.net

Mentioned Chemical Compounds

| Compound Name |

|---|

| Hydroxyaluminum Bis(2-ethylhexanoate) |

| Aluminum Dioleate |

| Squalane |

| Propane |

| Pentane |

| Hexane |

| Carbon Dioxide |

| Toluene |

| Isopropanol |

| Aluminum Tri-stearate |

| Aluminum Tri-octanoate |

| Rapeseed Oil |

| Palmitic Acid |

| Aluminum Isopropoxide |

Catalytic Roles and Mechanisms of Action of Hydroxyaluminum Bis 2 Ethylhexanoate

Catalysis in Polymerization Reactions

Organoaluminum compounds are broadly utilized in the production of polymers, acting as catalysts or co-catalysts. glpbio.com While specific research detailing the catalytic role of hydroxyaluminum bis(2-ethylhexanoate) in all types of polymerization is limited, its function in certain areas is documented.

In the production of polyolefins such as polyethylene and polypropylene, organoaluminum compounds, particularly alkylaluminums, are essential co-catalysts alongside transition metal catalysts (e.g., Ziegler-Natta or metallocene systems). nih.govjustia.com These co-catalysts serve to alkylate the transition metal center, forming the active species for polymerization, and also act as scavengers for impurities that could poison the primary catalyst. nih.gov

Table 1: Illustrative Data on Polyethylene Productivity with Different Co-catalysts

This table presents generalized data for illustrative purposes, showing the impact of different types of aluminum co-catalysts on ethylene polymerization activity. Specific data for Hydroxyaluminum Bis(2-ethylhexanoate) is not available in the provided search results.

| Metallocene Catalyst | Co-catalyst | Polymerization Activity (g PE / mol Mt · h) |

| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 | TIBA | 3.17 x 10^6 |

| rac-Et(Ind)2ZrCl2 | TEA/TIBA (50/50) | ~4.5 x 10^6 |

| rac-Et(Ind)2ZrCl2 | TEA | 5.06 x 10^6 |

Source: Adapted from general findings on metallocene-catalyzed ethylene polymerization. nih.gov

There is a lack of specific research in the public domain detailing the use of hydroxyaluminum bis(2-ethylhexanoate) as a primary catalyst for oxidation and hydrogenation reactions. Hydrogenation of organic compounds typically relies on catalysts based on noble metals like palladium, platinum, and nickel, or homogeneous catalysts. wikipedia.org Similarly, a wide range of transition metal complexes are employed for various oxidation reactions. youtube.comnih.gov

While aluminum compounds can be involved in some catalytic reduction processes, such as the Meerwein-Ponndorf-Verley reduction which utilizes aluminum alkoxides, the catalytic activity of hydroxyaluminum bis(2-ethylhexanoate) in mainstream oxidation and hydrogenation catalysis is not a focus of current research literature.

Cross-Linking Promotion in Adhesive Formulations

Hydroxyaluminum bis(2-ethylhexanoate) serves as an effective cross-linking promoter and adhesion promoter in various adhesive and sealant formulations. d-nb.info

The mechanism of action for hydroxyaluminum bis(2-ethylhexanoate) in promoting adhesion and cross-linking involves a dual functionality. The hydroxyl group on the aluminum atom is capable of forming strong chemical bonds, such as hydrogen bonds or covalent linkages, with hydroxyl groups present on the surface of substrates like metals, glass, and ceramics. d-nb.info This interaction creates a robust interface between the adhesive and the substrate.

Simultaneously, the long, hydrophobic 2-ethylhexanoate (B8288628) chains can entangle and interact with the polymer chains of the adhesive binder. d-nb.info This entanglement enhances the cohesive strength of the adhesive. As a Lewis acid, the aluminum center can also catalyze condensation reactions between polymer chains, leading to a more densely cross-linked network. This increased cross-linking density generally translates to improved mechanical properties of the cured adhesive, such as higher tensile strength, improved thermal stability, and enhanced chemical resistance. aip.org

While the general principles are understood, specific quantitative data on the degree of mechanical property improvement directly attributable to hydroxyaluminum bis(2-ethylhexanoate) in various adhesive systems is not extensively detailed in the available literature.

Comparative Analysis of Catalytic Activity with Other Aluminum-Based Catalysts

The catalytic performance of hydroxyaluminum bis(2-ethylhexanoate) has been shown to be superior to other aluminum-based catalysts in specific applications. A notable example is in silicone rubber coatings, such as those used for airbags. In comparative studies, formulations containing hydroxyaluminum bis(2-ethylhexanoate) demonstrated a 15–20% higher residual pressure retention in inflation tests compared to those with aluminum tris(acetylacetonate) or aluminum triisopropylate. d-nb.info This enhanced performance is attributed to the hydrophobic nature of the 2-ethylhexanoate ligands, which improves compatibility with the silicone matrix and provides greater resistance to hydrolysis during the curing process. d-nb.info

Table 2: Comparative Performance of Aluminum Catalysts in Silicone Rubber Coatings

| Catalyst | Application | Performance Metric | Improvement |

| Hydroxyaluminum Bis(2-ethylhexanoate) | Silicone-coated airbags | Residual pressure retention | 15–20% higher than controls |

| Aluminum Tris(acetylacetonate) | Silicone-coated airbags | Residual pressure retention | Baseline |

| Aluminum Triisopropylate | Silicone-coated airbags | Residual pressure retention | Baseline |

Source: BenchChem d-nb.info

Emerging Catalytic Applications and Future Directions

While the primary applications of hydroxyaluminum bis(2-ethylhexanoate) are established, there is potential for its use in emerging catalytic fields. The unique structure of the compound makes it a candidate for further investigation in several areas:

Precursor for Mixed-Metal Oxide Catalysts : There is growing interest in using organometallic compounds as precursors for the synthesis of complex mixed-metal oxide materials. d-nb.info By combining hydroxyaluminum bis(2-ethylhexanoate) with other metal carboxylates in controlled decomposition processes, it may be possible to create novel catalysts with tailored electronic and magnetic properties.

Catalysis in Biocompatible Polymers : Future research could explore its catalytic role in the synthesis of biocompatible polymers for biomedical applications. d-nb.info

Detailed Mechanistic Studies : Further detailed kinetic and computational studies are needed to fully elucidate the reaction pathways and transition states involved in its catalytic cycles, particularly in silicone chemistry. d-nb.info

Hydroxyaluminum Bis 2 Ethylhexanoate As an Additive in Advanced Materials Formulations

Role in Silicone Rubber Formulations

The incorporation of hydroxyaluminum bis(2-ethylhexanoate) into silicone rubber formulations addresses critical performance requirements, particularly in applications demanding superior gas holding capabilities and long-term stability in the presence of moisture.

Compatibility and Hydrolysis Resistance in Silicone Systems

A key challenge in formulating high-performance silicone rubbers is ensuring the compatibility and stability of all components. The hydrophobic nature of the 2-ethylhexanoate (B8288628) ligands in hydroxyaluminum bis(2-ethylhexanoate) promotes excellent compatibility with the inherently hydrophobic silicone polymer matrix. This compatibility ensures a uniform dispersion of the additive, preventing phase separation and maintaining the homogeneity of the final material.

Furthermore, the compound exhibits notable resistance to hydrolysis, a critical factor during the curing process of silicone systems, which often involves exposure to moisture and heat. The steric hindrance provided by the branched 2-ethylhexanoate groups protects the aluminum center from reacting with water molecules. This resistance to hydrolysis is crucial for preventing the premature degradation of the additive and ensuring the long-term integrity and performance of the silicone rubber.

Comparative Studies with Aluminum Tris(acetylacetonate) and Aluminum Triisopropylate

Comparative studies have highlighted the superior performance of hydroxyaluminum bis(2-ethylhexanoate) in silicone rubber applications when compared to other aluminum-based additives like aluminum tris(acetylacetonate) and aluminum triisopropylate. In inflation tests conducted on silicone-coated airbags, formulations containing hydroxyaluminum bis(2-ethylhexanoate) have demonstrated a 15–20% higher residual pressure retention. This marked improvement is directly linked to its enhanced compatibility and hydrolysis resistance. In contrast, aluminum tris(acetylacetonate) and aluminum triisopropylate, being more susceptible to hydrolysis, can lead to a less stable and more permeable elastomer network.

Table 1: Comparative Performance of Aluminum Additives in Silicone Rubber Airbag Coatings

| Additive | Residual Pressure Retention (%) | Key Characteristics |

| Hydroxyaluminum Bis(2-ethylhexanoate) | High (e.g., 85%) | Excellent compatibility, high hydrolysis resistance |

| Aluminum Tris(acetylacetonate) | Moderate (e.g., 70%) | Moderate compatibility, susceptible to hydrolysis |

| Aluminum Triisopropylate | Lower (e.g., 65%) | Poor compatibility, highly susceptible to hydrolysis |

Note: The values presented are illustrative and representative of findings from comparative studies.

Applications in Coatings and Adhesives

The utility of hydroxyaluminum bis(2-ethylhexanoate) extends beyond silicone rubber, finding valuable applications in the coatings and adhesives sector where adhesion, durability, and polymer stability are critical performance metrics.

Improvement of Adhesion and Durability Characteristics

Hydroxyaluminum bis(2-ethylhexanoate) functions as an effective adhesion promoter in various coating and adhesive formulations. Its mechanism of action involves a dual functionality. The hydroxyl group on the aluminum atom can form strong chemical bonds, such as hydrogen bonds or covalent linkages, with hydroxyl groups present on the surface of substrates like metals, glass, and ceramics. Simultaneously, the long, hydrophobic 2-ethylhexanoate chains can entangle and interact with the polymer chains of the coating or adhesive binder. This molecular-level bridging between the substrate and the polymer matrix significantly enhances the interfacial adhesion.

The improved adhesion translates directly to enhanced durability. Coatings and adhesives formulated with this additive exhibit greater resistance to delamination, cracking, and blistering, particularly under harsh environmental conditions involving moisture, temperature fluctuations, and chemical exposure.

Table 2: Effect of Hydroxyaluminum Bis(2-ethylhexanoate) on Adhesion of an Epoxy Coating to Aluminum Substrate

| Formulation | Additive Concentration (wt%) | Pull-Off Adhesion Strength (MPa) | Failure Mode |

| Control | 0 | 5.2 | Adhesive |

| Formulation A | 1 | 8.5 | Cohesive |

| Formulation B | 2 | 9.8 | Cohesive |

Note: The data presented is hypothetical and for illustrative purposes to demonstrate the potential impact of the additive. "Adhesive" failure indicates failure at the coating-substrate interface, while "cohesive" failure indicates failure within the coating itself, signifying strong adhesion.

Stabilization Mechanisms in Polymer Production

In the realm of polymer production, particularly for polyolefins, hydroxyaluminum bis(2-ethylhexanoate) serves as a valuable stabilizer. Its primary role is to enhance the thermal stability of the polymer during high-temperature processing and throughout its service life. The stabilization mechanism is believed to involve the scavenging of acidic residues, such as those from Ziegler-Natta catalysts, which can otherwise promote polymer degradation. The carboxylate groups of the additive can neutralize these acidic species, preventing them from initiating chain scission reactions.

Furthermore, the aluminum center can act as a coordination site for polymer chains, potentially leading to a more ordered and stable macromolecular structure. This interaction can improve the mechanical properties of the polymer, such as its tensile strength and impact resistance. The hydrophobic nature of the 2-ethylhexanoate ligands also ensures good dispersion within the non-polar polyolefin matrix, which is essential for effective stabilization.

Advanced Functional Materials Development

Hydroxyaluminum bis(2-ethylhexanoate), an organoaluminum compound, holds potential as a precursor and additive in the formulation of advanced functional materials. Its molecular structure, featuring a central aluminum atom bonded to a hydroxyl group and two 2-ethylhexanoate ligands, provides a versatile platform for the synthesis of aluminas and alumina-containing complex oxides. The carboxylate groups can be thermally decomposed, leaving behind an aluminum oxide network, a process that is central to its application in materials synthesis.

Use as Metal-Organic Precursors in Sol-Gel and Metal-Organic Deposition Processes

The sol-gel process and metal-organic deposition (MOD) are wet-chemical techniques widely employed for the fabrication of high-purity and homogenous ceramic materials in various forms, such as powders, films, and fibers. In these processes, molecular precursors are converted into a colloidal solution (sol), which then evolves into a gel-like network. Hydroxyaluminum bis(2-ethylhexanoate) can serve as a valuable metal-organic precursor in these methodologies, particularly in non-hydrolytic sol-gel routes.

In a typical non-hydrolytic sol-gel process, a metal-organic compound like hydroxyaluminum bis(2-ethylhexanoate) is dissolved in a non-aqueous solvent. The subsequent application of energy, such as heat or sonochemical irradiation, can induce condensation reactions. The 2-ethylhexanoate ligands, with their medium-length carbon chains, offer good solubility in many organic solvents and can be removed at elevated temperatures through thermal decomposition. This process ultimately yields an amorphous or crystalline alumina (B75360) material. The characteristics of the final alumina product, such as particle size, surface area, and porosity, are influenced by the processing parameters.

For instance, the sonochemical treatment of a related precursor, zirconium hydroxyl bis(2-ethylhexanoate), in n-decane has been shown to produce a polyzirconoxane gel. Subsequent calcination of this gel at 900°C resulted in the formation of pure zirconia (ZrO₂) nanoparticles with sizes less than 10 nm. A similar approach utilizing hydroxyaluminum bis(2-ethylhexanoate) is anticipated to yield alumina (Al₂O₃) nanoparticles. The thermal decomposition of the precursor leads to the formation of a polyaluminoxane network, which upon further heat treatment, crystallizes into alumina.

Metal-organic deposition is another key area where hydroxyaluminum bis(2-ethylhexanoate) can be employed as a precursor. In MOD, a solution of the metal-organic precursor is applied to a substrate, followed by thermal treatment to decompose the organic ligands and form a metal oxide film. The solubility of hydroxyaluminum bis(2-ethylhexanoate) in organic solvents makes it a suitable candidate for preparing coating solutions. The quality and properties of the resulting alumina film, such as thickness, uniformity, and microstructure, are dependent on the solution concentration, deposition technique (e.g., spin-coating, dip-coating), and annealing conditions.

| Process | Precursor | Typical Solvent | Processing Conditions | Resulting Material | Key Characteristics |

| Non-Hydrolytic Sol-Gel | Hydroxyaluminum Bis(2-ethylhexanoate) | Toluene, Xylene | Sonication followed by calcination (e.g., 500-1000°C) | Alumina (Al₂O₃) nanoparticles | High purity, controlled particle size |

| Metal-Organic Deposition | Hydroxyaluminum Bis(2-ethylhexanoate) | Organic solvents (e.g., isopropanol (B130326), toluene) | Spin-coating or dip-coating followed by annealing | Alumina (Al₂O₃) thin films | Uniform thickness, good adhesion |

Table 1: Representative Sol-Gel and MOD Processes Utilizing Aluminum Carboxylate Precursors

Role in Synthesis of Binary and Multimetallic Oxides for Electronic, Optical, and Magnetic Applications

The utility of hydroxyaluminum bis(2-ethylhexanoate) extends beyond the synthesis of pure alumina to the fabrication of more complex binary and multimetallic oxides. By co-decomposing this aluminum precursor with other metal carboxylates or organometallic compounds, it is possible to create homogenous mixed-metal oxide materials with tailored properties for a range of advanced applications.

Electronic Applications:

In the realm of electronics, binary and multimetallic oxides are crucial for applications such as dielectrics, transparent conducting oxides, and gas sensors. For example, the combination of hydroxyaluminum bis(2-ethylhexanoate) with a precursor for a transition metal oxide, such as titanium or zinc oxide, could lead to the formation of aluminum titanate (Al₂TiO₅) or zinc aluminate (ZnAl₂O₄). These materials possess unique dielectric properties and can be used in capacitors and insulators. The sol-gel or MOD approach allows for precise stoichiometric control, which is critical for achieving the desired electronic characteristics.

Optical Applications:

For optical applications, the synthesis of materials like yttrium aluminum garnet (Y₃Al₅O₁₂, YAG) is of significant interest. YAG is a well-known host material for solid-state lasers and phosphors. While direct synthesis using hydroxyaluminum bis(2-ethylhexanoate) has not been extensively reported, the use of other aluminum carboxylates, such as aluminum formate, as a precursor for YAG has been demonstrated. The general principle involves the co-precipitation or co-decomposition of the aluminum precursor with a yttrium precursor to form a mixed-metal oxide with the desired garnet crystal structure. The optical properties of the resulting material are highly dependent on its purity and crystallinity, which can be controlled through the synthesis parameters.

Magnetic Applications:

| Material Class | Potential Precursors | Synthesis Route | Target Material Example | Potential Application |

| Binary Oxide | Hydroxyaluminum Bis(2-ethylhexanoate) + Titanium Isopropoxide | Co-hydrolysis/Sol-Gel | Aluminum Titanate (Al₂TiO₅) | High-frequency dielectrics |

| Multimetallic Oxide | Hydroxyaluminum Bis(2-ethylhexanoate) + Yttrium Acetate | Co-precipitation/Calcination | Yttrium Aluminum Garnet (Y₃Al₅O₁₂) | Solid-state lasers, phosphors |

| Magnetic Composite | Hydroxyaluminum Bis(2-ethylhexanoate) + Iron(III) Acetylacetonate | Sol-Gel/Thermal Decomposition | Al₂O₃-Fe₃O₄ Nanocomposite | Magnetic data storage |

Table 2: Potential Routes to Functional Binary and Multimetallic Oxides Using Aluminum Carboxylate Precursors

Biological Interactions and Environmental Considerations of Hydroxyaluminum Bis 2 Ethylhexanoate

Mechanisms of Biological Activity of Hydroxyaluminum Compounds

The biological activity of hydroxyaluminum compounds, including hydroxyaluminum bis(2-ethylhexanoate), is multifaceted, encompassing interactions with the immune system and microbial organisms.

Aluminum compounds are widely recognized for their ability to modulate the immune system, a property leveraged in their use as vaccine adjuvants. Research involving hydroxyaluminum bis(2-ethylhexanoate) in vaccine formulations has demonstrated its capacity to enhance immune responses. While beneficial for vaccine efficacy, this immunomodulatory activity can also lead to local inflammatory reactions at the injection site. The precise mechanisms by which aluminum adjuvants stimulate the immune system are complex and involve the activation of various cellular pathways, leading to an increased and more durable antibody response.

Studies have indicated that aluminum compounds possess antimicrobial properties, enabling them to inhibit the proliferation of various pathogenic microbes. The proposed mechanisms for this antimicrobial action involve the interaction of aluminum ions with microbial cell membranes, leading to disruption of cellular integrity and function. Furthermore, aluminum may interfere with essential metabolic pathways within the microorganisms, thereby impeding their growth and replication. The specific inhibitory pathways can vary depending on the microbial species and the chemical form of the aluminum compound.

Neurotoxicological Research and Aluminum Accumulation

Aluminum is a known neurotoxin, and its accumulation in neural tissues has been linked to adverse neurological effects. nih.govnih.gov Research has specifically investigated the neurotoxic potential of organoaluminum compounds like hydroxyaluminum bis(2-ethylhexanoate).

Exposure to aluminum can lead to its accumulation in the central nervous system (CNS). nih.gov Soluble aluminum salts can be absorbed and are found to deposit in the gray matter of the brain. nih.gov Studies focusing on specific compounds have provided more direct evidence. For instance, research conducted on rats exposed to hydroxyaluminum bis(2-ethylhexanoate) revealed increased concentrations of aluminum within brain tissues. This accumulation within the CNS is a critical prerequisite for the manifestation of neurotoxic effects, as it can disrupt normal cellular processes. nih.gov

The accumulation of aluminum in the brain has been correlated with observable behavioral alterations in animal models. In a study involving rats, the increased levels of aluminum in brain tissue following exposure to hydroxyaluminum bis(2-ethylhexanoate) were linked to behavioral changes indicative of neurotoxicity.

Broader research on aluminum exposure supports these findings. Studies on adult zebrafish exposed to aluminum in water showed behavioral responses suggesting an increased state of anxiety. nih.gov Similarly, research on developing rats has shown that aluminum can induce disturbances in locomotor and stereotype behavior, as well as anxiety. researchgate.net These behavioral changes are often associated with oxidative stress and alterations in neurotransmission within the brain. nih.gov

| Summary of Aluminum Neurotoxicity Studies | |

| Animal Model | Aluminum Compound |

| Rats | Hydroxyaluminum Bis(2-ethylhexanoate) |

| Adult Zebrafish | Aluminum (in water) |

| Developing Rats | Aluminum |

Ecotoxicological Impact and Environmental Fate

The release of aluminum compounds into the environment raises concerns about their impact on various ecosystems. The environmental fate of hydroxyaluminum bis(2-ethylhexanoate) and its potential for ecotoxicity are important considerations. While some sources suggest its potential use in environmental remediation for treating contaminated water and soil, its broader environmental impact requires careful evaluation. chemimpex.com

Studies on the effects of aluminum on aquatic life have shown its potential for toxicity. Research on adult zebrafish demonstrated that exposure to aluminum can cause significant stress and behavioral changes, highlighting its adverse effects on aquatic organisms. nih.gov The toxicity of the compound may also be related to its breakdown products. The 2-ethylhexanoic acid (2-EHA) component, for example, has been shown in studies on rats to cause developmental toxicity, with the skeleton being a primary target. nih.gov This suggests that the degradation of hydroxyaluminum bis(2-ethylhexanoate) in the environment could release substances with their own toxicological profiles.

Further research is needed to fully understand the persistence, bioaccumulation potential, and long-term ecological effects of hydroxyaluminum bis(2-ethylhexanoate).

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of hydroxyaluminum bis(2-ethylhexanoate) are influenced by its chemical properties and the nature of its release into the environment. The compound is described as being moderately soluble in water but readily soluble in organic solvents such as benzene (B151609) and gasoline. This solubility profile suggests that in the event of an environmental release, its partitioning between aqueous and solid phases will be a key factor in its distribution.

Upon release into an aquatic environment, organoaluminum compounds like hydroxyaluminum bis(2-ethylhexanoate) are expected to undergo hydrolysis. This process would break the compound down into its constituent parts: aluminum hydroxide (B78521) and 2-ethylhexanoic acid. The environmental fate of the substance is therefore closely tied to the fate of these hydrolysis products.

Aluminum Hydroxide: The environmental behavior of aluminum is complex and highly dependent on the pH of the surrounding medium. Aluminum hydroxide is generally insoluble in water at neutral pH but can become more soluble in acidic or alkaline conditions. In the environment, it is likely to exist as various hydrolyzed species or to adsorb to particulate matter.

2-Ethylhexanoic Acid: This carboxylic acid is a known metabolite of various industrial compounds. Studies on related substances, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown that 2-ethylhexanol, a precursor to 2-ethylhexanoic acid, can be degraded by microorganisms under methanogenic conditions. The degradation proceeds via 2-ethylhexanoic acid to ultimately form methane (B114726) and carbon dioxide. This suggests that 2-ethylhexanoic acid is biodegradable.

Potential for Bioaccumulation in Ecological Systems

Bioaccumulation refers to the process by which organisms absorb a substance from their environment at a rate faster than they can eliminate it. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow).

Direct studies on the bioaccumulation of hydroxyaluminum bis(2-ethylhexanoate) are scarce. However, based on its expected rapid hydrolysis in the environment, the bioaccumulation potential of the parent compound is likely to be low. The focus then shifts to its hydrolysis products.

2-Ethylhexanoic Acid: This compound has a relatively low log Kow, which suggests a low potential for bioaccumulation in aquatic organisms.

Aluminum: The bioaccumulation of aluminum in aquatic organisms is highly variable and depends on water chemistry. While aluminum is a naturally occurring element, increased bioavailability under certain conditions (e.g., low pH) can lead to its accumulation in organisms.

A registration dossier for a different substance, tributylamine (B1682462), submitted to the European Chemicals Agency (ECHA), indicates no potential for bioaccumulation based on a low log Kow and rapid biodegradability. europa.eu While not directly applicable to hydroxyaluminum bis(2-ethylhexanoate), it illustrates the type of assessment used for regulatory purposes. In another ECHA dossier for a complex phenolic substance, bioconcentration factors (BCF) in fish were determined to be in the range of 258-260, indicating some potential for bioaccumulation of that specific substance. europa.eu These examples highlight the need for substance-specific data.

Effects on Aquatic Organisms and Ecosystem Health

The ecotoxicity of hydroxyaluminum bis(2-ethylhexanoate) is a critical aspect of its environmental risk assessment. As with its other environmental properties, direct ecotoxicological data for this specific compound is limited. Therefore, an assessment often relies on data from its expected hydrolysis products and related compounds.

An ECHA registration dossier for a related but different substance, tributylamine, provides some insight into the type of ecotoxicological data considered in regulatory assessments. europa.eu For this substance, the acute toxicity to aquatic organisms (LC/EC50) was found to be between 1 and 10 mg/L, with the lowest value being an EC50 of 8 mg/L for daphnids over 48 hours. europa.eu Chronic toxicity data for algae showed a 72-hour EC10 of 4.64 mg/L. europa.eu Based on these values and its rapid biodegradability, this particular substance was not classified as hazardous to the aquatic environment. europa.eu

It is crucial to reiterate that the data in the table below is for tributylamine and is presented here for illustrative purposes to show the types of endpoints evaluated in ecotoxicological studies. It does not represent the toxicity of hydroxyaluminum bis(2-ethylhexanoate).

Ecotoxicity Data for a Related Substance (Tributylamine)

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia | EC50 | 48 hours | 8 | europa.eu |

EC50: The concentration of a substance that causes an effect in 50% of the test population. EC10: The concentration of a substance that causes an effect in 10% of the test population.

Regulatory and Safety Assessment Frameworks

The regulation of chemicals like hydroxyaluminum bis(2-ethylhexanoate) is handled by various national and international bodies. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework for managing the risks posed by chemicals. european-aluminium.eu Under REACH, companies are responsible for collecting or generating data on the substances they manufacture and use and for assessing the risks arising from their use. european-aluminium.eu The Classification, Labelling and Packaging (CLP) Regulation aligns the EU system with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). european-aluminium.eu

Hydroxyaluminum bis(2-ethylhexanoate) is listed in several chemical inventories and databases, including:

The US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, which provides access to chemical data. epa.gov

The FDA's Global Substance Registration System (GSRS). nih.govdrugfuture.com

The European Chemicals Agency (ECHA) plays a central role in the implementation of the EU's chemical legislation. useforesight.ioyoutube.comyoutube.com ECHA's Integrated Regulatory Strategy aims to screen and prioritize chemicals for further regulatory action based on their potential risks. useforesight.io While specific regulatory risk management actions for hydroxyaluminum bis(2-ethylhexanoate) under this strategy are not detailed in the available search results, its use in industrial applications would place it under the scrutiny of such frameworks.

For some related compounds, such as certain alkyl ethylhexanoates used in cosmetics, safety assessments have been conducted by bodies like the Cosmetic Ingredient Review (CIR) Expert Panel. These assessments, while focused on human health in a cosmetic context, can provide valuable toxicological data on the components of these esters.

Computational Chemistry and Theoretical Modeling of Hydroxyaluminum Bis 2 Ethylhexanoate

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Hydroxyaluminum Bis(2-ethylhexanoate), DFT studies are instrumental in determining its optimized geometry, electronic properties, and the nature of the coordination bonds, which are fundamental to understanding its function as a thickener and stabilizer.

While specific DFT studies on Hydroxyaluminum Bis(2-ethylhexanoate) are not widely available in public literature, the methodology can be applied to predict its properties based on well-established principles and studies of similar metal-carboxylate complexes. nih.govresearchgate.net Such studies typically involve the use of functionals like B3LYP with a suitable basis set, such as 6-31G(d), to perform geometry optimization and calculate electronic parameters. researchgate.netresearchgate.net

The branched nature of the 2-ethylhexanoate (B8288628) ligands plays a crucial role in the solubility and stabilizing properties of Hydroxyaluminum Bis(2-ethylhexanoate). DFT calculations can quantify the steric hindrance provided by these bulky alkyl groups. By mapping the electron density surface, it is possible to visualize the spatial arrangement of the ligands around the central aluminum atom. This steric crowding prevents the close approach of other molecules, contributing to the compound's role as a stabilizer in various formulations.

The solubility of the compound in non-polar solvents can be inferred from its calculated molecular electrostatic potential (MEP) map. The MEP would likely show a non-polar exterior due to the hydrocarbon chains of the 2-ethylhexanoate groups, which explains its compatibility with organic media. The polar regions would be concentrated around the hydroxy and carboxylate groups coordinated to the aluminum center.

DFT is particularly useful for analyzing the nature of the coordination bonds between the aluminum atom and the oxygen atoms of the hydroxyl and 2-ethylhexanoate ligands. The calculated bond lengths and angles provide a precise picture of the coordination geometry around the aluminum center, which is anticipated to be tetrahedral or octahedral depending on the degree of oligomerization.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can shed light on the reactivity of the complex. The energy gap between HOMO and LUMO is a key indicator of chemical stability. nih.gov For Hydroxyaluminum Bis(2-ethylhexanoate), the HOMO is expected to be localized on the oxygen atoms of the ligands, while the LUMO would be centered on the aluminum atom, indicating its Lewis acidic character.

A hypothetical table of DFT-calculated parameters for a monomeric unit of Hydroxyaluminum Bis(2-ethylhexanoate) is presented below for illustrative purposes, as direct experimental or computational data is scarce.

Table 1: Hypothetical DFT-Calculated Parameters for Hydroxyaluminum Bis(2-ethylhexanoate)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Al-O (carboxylate) Bond Length | 1.85 Å | Indicates strong coordination |

| Al-O (hydroxyl) Bond Length | 1.80 Å | Suggests a slightly stronger bond |

| O-Al-O Bond Angle | ~109.5° | Consistent with tetrahedral geometry |

| HOMO-LUMO Energy Gap | 4.5 eV | Suggests good chemical stability |

| Dipole Moment | 2.5 D | Indicates a moderate degree of polarity |

Molecular Dynamics Simulations for Self-Assembly and Rheological Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. For Hydroxyaluminum Bis(2-ethylhexanoate), MD simulations can provide invaluable insights into the self-assembly processes that lead to its thickening effects and its rheological properties in solution. nih.govnih.gov

In a typical MD simulation, a system of multiple Hydroxyaluminum Bis(2-ethylhexanoate) molecules and solvent molecules is constructed. The interactions between atoms are described by a force field, and the trajectories of the atoms are calculated by integrating Newton's equations of motion over time. Such simulations have been successfully applied to study the rheological properties of similar systems like aluminum carboxylate sols and other supramolecular polymers. mdpi.com

The simulations can reveal how the individual molecules aggregate and form larger network structures. The entanglement of the long alkyl chains of the 2-ethylhexanoate ligands, driven by van der Waals interactions, is a key factor in the formation of a viscous gel-like structure. The hydroxyl groups can participate in hydrogen bonding, further strengthening the network. By analyzing the radial distribution functions and the radius of gyration of the aggregates over time, the mechanism of self-assembly can be elucidated.

The rheological behavior, such as viscosity and shear-thinning properties, can also be simulated by applying an external shear force to the system and observing its response. nih.gov The simulations can show how the network structure deforms and breaks under shear, leading to a decrease in viscosity. This provides a molecular-level understanding of the non-Newtonian fluid behavior commonly observed in products containing this compound.

Table 2: Illustrative MD Simulation Parameters for a Hydroxyaluminum Bis(2-ethylhexanoate) System

| Parameter | Value | Purpose |

|---|---|---|

| System Size | 100 molecules in a solvent box | To represent a dilute solution |

| Force Field | COMPASS | To accurately model intermolecular interactions |

| Temperature | 298 K | To simulate room temperature conditions |

| Simulation Time | 100 ns | To allow for self-assembly to occur |

| Shear Rate | 10^8 s^-1 | To study shear-thinning behavior |

Quantum Chemical Calculations of Reaction Mechanisms and Catalytic Pathways

Quantum chemical calculations, including DFT, can be employed to investigate the reaction mechanisms involving Hydroxyaluminum Bis(2-ethylhexanoate). For instance, it can act as a catalyst or a precursor in various chemical processes. researchgate.net Understanding the pathways of these reactions at a quantum level is crucial for optimizing reaction conditions and designing more efficient chemical transformations.

One area of interest is the hydrolysis and condensation reactions that can lead to the formation of polyalumoxane networks. DFT calculations can be used to determine the transition state structures and activation energies for these reactions. This information can reveal the most likely reaction pathways and the factors that influence the reaction rates.

Furthermore, if Hydroxyaluminum Bis(2-ethylhexanoate) is used as a catalyst, for example in polymerization reactions, quantum chemical calculations can help to elucidate the catalytic cycle. This would involve studying the coordination of the monomer to the aluminum center, the insertion of the monomer into a growing polymer chain, and the regeneration of the catalyst. Such studies provide a detailed picture of the catalytic process and can guide the development of improved catalysts.

Predictive Modeling for Material Performance and Interactions

Predictive modeling, often leveraging machine learning and data-driven approaches, represents a frontier in materials science. nih.govmdpi.comnih.govresearchgate.net While specific predictive models for Hydroxyaluminum Bis(2-ethylhexanoate) are not yet established, the framework for their development exists. By building a database of experimental and computational data, machine learning models could be trained to predict the performance of this compound in various applications.

For example, a model could be developed to predict the thickening efficiency of Hydroxyaluminum Bis(2-ethylhexanoate) as a function of its concentration, the solvent composition, and the temperature. The input features for such a model could include molecular descriptors derived from DFT calculations, such as the HOMO-LUMO gap and dipole moment, as well as macroscopic variables.

Predictive models could also be used to understand and forecast the interactions of Hydroxyaluminum Bis(2-ethylhexanoate) with other components in a formulation, such as polymers, pigments, and other additives. This would be particularly valuable in the paint and coatings industry, where the stability and performance of the final product depend on complex interplay between multiple ingredients. The development of such predictive tools would accelerate the design of new and improved materials incorporating Hydroxyaluminum Bis(2-ethylhexanoate).

Emerging Research Areas and Future Perspectives

Development of Novel Applications in Unexplored Domains

While Hydroxyaluminum Bis(2-ethylhexanoate) is widely recognized as a gelling agent and thickener, its potential in unexplored areas is a growing field of research. One of the promising new frontiers is in the creation of advanced materials. For example, its distinct molecular structure could be used to develop self-healing polymers and coatings.

Another area of growing interest is its potential in catalysis. The aluminum core of the molecule has the potential to function as a Lewis acid catalyst in various organic reactions. Research is in progress to assess its effectiveness in facilitating particular chemical changes, which could provide a more affordable and greener option than conventional catalysts. Additionally, its thixotropic qualities are being investigated for use in 3D printing, where it could regulate the viscosity of printing inks.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

A more profound comprehension of the structure-property relationships of Hydroxyaluminum Bis(2-ethylhexanoate) requires the application of sophisticated analytical methods that can examine its behavior in real-time and under relevant processing conditions. While conventional spectroscopic techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy offer useful details about its chemical composition, in situ analysis is essential for understanding its dynamic characteristics in complex systems.

Techniques such as rheo-Raman and rheo-dielectric spectroscopy are being used more frequently to concurrently measure the rheological properties and molecular structure of Hydroxyaluminum Bis(2-ethylhexanoate) gels as they form or undergo shear stress. This enables researchers to directly link macroscopic flow patterns with changes at the molecular level. Furthermore, advanced imaging methods like atomic force microscopy (AFM) and transmission electron microscopy (TEM) are yielding unparalleled views into the nanoscale morphology of its gel networks.

Sustainable Synthesis and Lifecycle Assessment of Hydroxyaluminum Bis(2-ethylhexanoate)

With an increasing focus on green chemistry and sustainability, researchers are concentrating on creating more eco-friendly methods for synthesizing Hydroxyaluminum Bis(2-ethylhexanoate). Traditional synthesis methods frequently use organic solvents and can produce considerable waste. New strategies are investigating solvent-free reaction conditions, the use of bio-based materials for the 2-ethylhexanoic acid ligand, and the creation of catalytic techniques that boost reaction efficiency and lower energy use.

Beyond the synthesis process, a thorough lifecycle assessment (LCA) is required to gauge the total environmental footprint of Hydroxyaluminum Bis(2-ethylhexanoate), from the extraction of raw materials to its end-of-life disposal or recycling. This includes measuring the consumption of energy and resources, as well as the emissions and waste produced at every stage of its lifecycle. The outcomes of these evaluations will be key in steering the development of more sustainable production and application methods.

Interdisciplinary Research Integrating Materials Science, Biology, and Environmental Science

The intricate characteristics of Hydroxyaluminum Bis(2-ethylhexanoate) and its extensive applications call for a multidisciplinary research strategy. Partnerships between materials scientists, chemists, biologists, and environmental scientists are vital for a comprehensive understanding of its behavior and effects.

From a materials science standpoint, the emphasis is on creating new materials with customized rheological and mechanical qualities by managing the molecular structure of the Hydroxyaluminum Bis(2-ethylhexanoate) network. In biology, research is required to comprehend the interactions of this compound with biological systems, especially concerning potential biomedical uses or its environmental destiny. Environmental scientists have a key role in evaluating its biodegradability, its capacity for bioaccumulation, and its general influence on ecosystems.

Addressing Discrepancies in Reported Research Data and Promoting Standardization

A major obstacle in this area is the inconsistency in the reported data for the physicochemical properties of Hydroxyaluminum Bis(2-ethylhexanoate). These differences can stem from variations in synthesis techniques, the purity of the initial materials, and the analytical methods used for characterization. This absence of uniformity makes it difficult to compare findings from different studies and to create dependable models for forecasting its behavior.

To tackle this problem, there is an increasing demand for the creation of standardized procedures for the synthesis, purification, and characterization of Hydroxyaluminum Bis(2-ethylhexanoate). This would entail agreeing on the best reaction conditions, purification techniques to guarantee high purity, and the most suitable analytical methods and parameters for measuring key properties such as molecular weight, viscosity, and gel strength. The development of certified reference materials would also represent a significant advancement in guaranteeing the precision and comparability of data. Encouraging open data policies and the establishment of shared databases would also promote collaboration and quicken advancements in the field.

Conclusion and Research Trajectory

Synthesis of Key Findings and Their Academic Implications

Hydroxyaluminum Bis(2-ethylhexanoate) is an organoaluminum compound recognized for its utility as a gelling agent, catalyst, and precursor in materials synthesis. numberanalytics.comwikipedia.org Its primary academic significance lies in its role as a model for understanding the behavior of metal carboxylates and as a versatile building block in materials chemistry.

Key research findings indicate that its function as a catalyst, particularly in the crosslinking of silicone polymers, stems from its Lewis acidic nature. The aluminum center coordinates with polymer chains, facilitating network formation and enhancing material properties like gas retention in silicone rubber coatings. This catalytic activity is a focal point of its industrial application in coatings, adhesives, and sealants. biofuranchem.com

In the realm of materials science, Hydroxyaluminum Bis(2-ethylhexanoate) serves as a valuable precursor for the synthesis of advanced materials. Notably, it has been used to produce γ-alumina nanoparticles, where the 2-ethylhexanoate (B8288628) ligand can function as a capping agent to control particle size and prevent agglomeration. researchgate.net This highlights a significant academic implication: the ability to use such precursors to design and fabricate nanomaterials with tailored properties. The broader class of metal 2-ethylhexanoates is recognized for its wide applications as metal-organic precursors in materials science and as catalysts for polymerization. nih.gov

The compound's ability to modify viscosity is exploited in the oil and gas industry, where it is used as a gelling agent in hydrocarbon fluids for applications like hydraulic fracturing. The academic interest here lies in the complex fluid dynamics and polymer chemistry that govern this thickening behavior.

Identification of Critical Knowledge Gaps and Unanswered Research Questions

Despite its utility, significant gaps in the fundamental understanding of Hydroxyaluminum Bis(2-ethylhexanoate) persist. The literature on metal carboxylates with medium-length carbon chains is generally described as "scant," with a need for more comprehensive characterization. wits.ac.za

Structural Ambiguity: A primary knowledge gap is the definitive molecular structure of the compound. It is often described as not being a single, homogeneous compound, suggesting the presence of various oligomeric or polymeric species in a given sample. wikipedia.org This structural heterogeneity complicates the interpretation of its reactivity and the establishment of clear structure-property relationships. Discrepancies in reported physical properties, such as solubility and molecular weight, are likely a consequence of this structural ambiguity and variations in synthesis and handling.

Mechanistic Details: While the compound's role as a Lewis acid catalyst is generally accepted for some applications, the detailed mechanisms of action in many of its uses remain poorly understood. For instance, the precise chemical and physical interactions that lead to the formation of stable gels in hydrocarbon solvents are not fully elucidated. Similarly, its potential in environmental remediation for chelating heavy metals is proposed but lacks detailed mechanistic studies. biofuranchem.com

Unexplored Potential: The full scope of its applicability in emerging fields is largely uncharted. General statements about its potential in pharmaceuticals and environmental applications are present in the literature, but specific, targeted studies are lacking. numberanalytics.comnih.gov The development of more sustainable and efficient synthesis methods for organoaluminum compounds, in general, remains a significant area for improvement. numberanalytics.com

Proposed Future Research Directions for Hydroxyaluminum Bis(2-ethylhexanoate) Studies

Addressing the identified knowledge gaps requires a multi-pronged research approach, combining fundamental chemistry with applied materials science. The following are proposed future research directions:

Q & A

Q. What are the recommended methods for synthesizing Hydroxyaluminum Bis(2-ethylhexanoate) in a laboratory setting?

Hydroxyaluminum Bis(2-ethylhexanoate) is typically synthesized by reacting aluminum hydroxide with 2-ethylhexanoic acid under controlled conditions. A common approach involves refluxing stoichiometric amounts of aluminum hydroxide and 2-ethylhexanoic acid in an inert solvent (e.g., toluene) to form the complex. The reaction is monitored via pH adjustments and temperature control to ensure complete neutralization and complexation. Post-synthesis purification involves filtration and solvent evaporation under reduced pressure .

Q. How can researchers characterize the purity and structure of Hydroxyaluminum Bis(2-ethylhexanoate)?

Key characterization methods include:

- Elemental analysis (C, H, Al content) to verify stoichiometry.

- FTIR spectroscopy to confirm the presence of carboxylate (C=O stretching at ~1550–1650 cm⁻¹) and hydroxyl (Al–OH) groups.

- NMR spectroscopy (¹H and ¹³C) for identifying organic ligand environments.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

Q. What safety protocols are critical when handling Hydroxyaluminum Bis(2-ethylhexanoate) in the laboratory?

Safety measures include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (required due to skin/eye irritation risks ).

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in a cool, dry place away from ignition sources (flammable solid, GHS Category 2 ).

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does Hydroxyaluminum Bis(2-ethylhexanoate) compare to other aluminum-based catalysts in silicone rubber formulations?

In silicone rubber coatings (e.g., for airbags), Hydroxyaluminum Bis(2-ethylhexanoate) enhances gas retention better than aluminum tris(acetylacetonate) or aluminum triisopropylate. Its superior performance is attributed to its hydrophobic 2-ethylhexanoate ligands, which improve compatibility with silicone matrices and reduce hydrolysis during curing. Comparative studies show a 15–20% higher residual pressure retention in inflation tests .

Q. What mechanistic insights explain the coordination chemistry of Hydroxyaluminum Bis(2-ethylhexanoate)?

The compound features a central aluminum ion coordinated to two 2-ethylhexanoate ligands and one hydroxyl group. The carboxylate ligands bind via bidentate or bridging modes, forming a distorted octahedral geometry. Computational studies (DFT) suggest that the bulky 2-ethylhexanoate groups sterically stabilize the complex, reducing aggregation and enhancing solubility in nonpolar solvents .

Q. How can researchers reconcile discrepancies in reported molecular weights and solubility data for Hydroxyaluminum Bis(2-ethylhexanoate)?

Discrepancies arise from variations in synthesis conditions and analytical methods:

- Molecular weight : Reported values range from 330.3959 to 330.401 , likely due to isotopic distribution or hydration states.